Bradykinin is primarily produced in the body through the action of kallikreins on high molecular weight kininogen, which is predominantly synthesized in the liver. Kallikreins are serine proteases that cleave kininogen to release bradykinin and other kinins. Bradykinin (2-9) results from the enzymatic action of aminopeptidase P on bradykinin, truncating its N-terminal residue. This peptide retains significant biological activity and is classified under the broader category of bioactive peptides due to its role in mediating inflammatory responses and vascular functions .
The synthesis of Bradykinin (2-9) can be achieved through several methods, including solid-phase peptide synthesis and enzymatic cleavage.
Solid-Phase Peptide Synthesis:
Enzymatic Cleavage:
Bradykinin (2-9) can also be generated by enzymatic cleavage of bradykinin using aminopeptidase P, which selectively removes the N-terminal arginine residue from bradykinin .
Bradykinin (2-9) consists of a sequence of amino acids: Proline, Glycine, Serine, Valine, Phenylalanine, and Arginine. Its molecular formula is C₃₈H₅₁N₉O₁₄S. The structural analysis reveals that it maintains an S-shaped conformation similar to its precursor bradykinin when bound to its receptor. The molecular weight of Bradykinin (2-9) is approximately 1000 Da.
Bradykinin (2-9) participates in various biochemical reactions:
The mechanism of action for Bradykinin (2-9) primarily involves its interaction with G protein-coupled receptors (GPCRs), specifically the B2 receptor. Upon binding:
Bradykinin (2-9) exhibits several notable physical and chemical properties:
Bradykinin (2-9) has several scientific applications:
Within the kallikrein-kinin system, bradykinin (2-9) functions as both a metabolic byproduct and a functionally active ligand. Its generation occurs primarily through the enzymatic action of aminopeptidase P (APP) or other endopeptidases, which cleave the Arg¹-Pro² bond of full-length bradykinin. This cleavage represents a pivotal step in kinin catabolism, transitioning signaling from B₂ receptors (constitutively expressed) toward B₁ receptors (induced during tissue injury or inflammation). The KKS cascade initiates with the liberation of bradykinin from high-molecular-weight kininogen (HMWK) by plasma kallikrein or kallidin (Lys-bradykinin) from low-molecular-weight kininogen (LMWK) by tissue kallikrein [7]. Bradykinin (2-9) subsequently emerges as a primary metabolite through the action of several enzymes:
Table 1: Enzymatic Cleavage of Bradykinin Leading to Bradykinin (2-9) Formation
Enzyme | Primary Action on Bradykinin | Product | Tissue Distribution |
---|---|---|---|
Aminopeptidase P (APP) | Cleaves N-terminal Arg¹-Pro² bond | Bradykinin (2-9) | Vascular endothelium, kidney |
Angiotensin-Converting Enzyme (ACE) | Cleaves C-terminal Phe⁸-Arg⁹ bond | Inactive fragments | Lung endothelium, kidney, plasma |
Neutral Endopeptidase (NEP) | Cleaves internal Gly⁴-Phe⁵ bond | Inactive fragments | Kidney, lung, brain |
Carboxypeptidase N (CPN) | Cleaves C-terminal Arg⁹ | Des-Arg⁹-Bradykinin | Plasma |
Bradykinin (2-9) exhibits reduced affinity for the B₂ receptor but demonstrates significant binding potency for the inducible B₁ receptor subtype, particularly following its conversion to Des-Arg⁹-bradykinin (2-9) by carboxypeptidases. This shift in receptor preference amplifies pro-inflammatory pathways during chronic tissue injury, as B₁ receptor expression is upregulated by cytokines (IL-1β, TNF-α) and oxidative stress [7] [9]. Functionally, bradykinin (2-9) contributes to sustained inflammatory responses, including prolonged increases in vascular permeability, leukocyte recruitment, and potentiation of cytokine release (e.g., IL-6, IL-8) compared to the transient effects mediated by intact bradykinin via B₂ receptors. Its accumulation has been documented in bronchoalveolar lavage fluid during respiratory inflammation and in plasma during septic shock, highlighting its pathological significance [7].
The kallikrein-kinin system exhibits remarkable evolutionary conservation, with bradykinin-like peptides identified in invertebrates lacking closed circulatory systems, suggesting functions beyond vascular regulation. Homologous peptides sharing the core Pro-Pro-Gly-Phe-Ser-Pro sequence (corresponding to bradykinin (2-9)'s Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷) are present in amphibians (phyllokinin), teleost fish (tachykinin-like peptides), and even insects (drosokinin). This structural conservation implies fundamental physiological roles for these fragments in nociception, electrolyte balance, and innate immunity that predate mammalian evolution [4] [7].
The enzymatic machinery processing kinins, particularly ACE-like metalloproteases, is phylogenetically ancient. Mammalian ACE shares catalytic domains and zinc-binding motifs (HEXXH) with invertebrate homologs like Drosophila AnCE (Dm-ACE) and Caenorhabditis elegans ACN-1. These enzymes efficiently cleave bradykinin and its fragments, including bradykinin (2-9), indicating conserved substrate recognition spanning hundreds of millions of years [4]. The persistence of truncated bradykinin fragments across species underscores their functional significance:
Table 2: Evolutionary Conservation of Bradykinin Fragments
Species/Group | Bradykinin-like Peptide | Sequence Similarity to Bradykinin (2-9) | Postulated Functions |
---|---|---|---|
Mammals | Bradykinin (2-9) | Identical (Pro²-Pro³-Gly⁴-Phe⁵-Ser⁶-Pro⁷) | B₁ receptor agonism, inflammation |
Amphibians (Phyllomedusa) | Phyllokinin | RPPGFSPFR·Y·I | Vasodilation, nociception |
Teleost Fish (Trout) | Tachykinin-like peptide | RPPSPFR | Osmoregulation, gut motility |
Insects (Drosophila) | Drosokinin | RPSPFR | Antimicrobial defense, feeding behavior |
Mollusks (Octopus) | Cephalokinin | RPSPFR | Neuronal signaling |
The functional importance of peptide fragments is further evidenced by transgenic models. Mice lacking functional B₁ receptors (activated by Des-Arg metabolites of bradykinin (2-9)) exhibit impaired responses to chronic inflammation and persistent pain, while B₂ receptor knockouts show defects in acute vascular permeability and blood pressure regulation [7]. This suggests that the evolutionary pressure to maintain kinin fragment signaling, particularly through B₁ receptors, relates to their roles in adaptive responses to tissue injury and infection—functions crucial for survival across diverse organisms. The conservation of cleavage sites enabling generation of fragments like bradykinin (2-9) highlights its role as an evolutionarily selected modulator of inflammatory and nociceptive pathways [4] [7].
Bradykinin (2-9) demonstrates distinct receptor binding profiles and downstream signaling effects compared to full-length bradykinin (1-9). While intact bradykinin is a high-affinity, full agonist for the constitutively expressed B₂ receptor (B₂R), bradykinin (2-9) acts as a weak partial agonist or functional antagonist at this receptor. Crucially, it serves as a metabolic precursor for Des-Arg⁹-bradykinin (2-9), a potent agonist for the inducible B₁ receptor (B₁R) [7] [8] [9].
Receptor Binding & Selectivity:Full-length bradykinin binds B₂R with nanomolar affinity (pIC₅₀ ~9.3) primarily through interactions involving its N-terminal Arg¹ (salt bridge with B₂R's Glu⁵⁰³) and C-terminal Arg⁹ (interaction with B₂R's Tyr³¹⁶). Truncation to bradykinin (2-9) disrupts the N-terminal interaction, reducing B₂R affinity by >100-fold (pIC₅₀ ~5.1–7.0). However, subsequent removal of its C-terminal Arg⁹ by carboxypeptidases generates Des-Arg⁹-bradykinin (2-9) (RPPGFSPF), which gains high affinity for B₁R (pIC₅₀ ~7.8) through interactions involving its exposed Pro⁷-Phe⁸ motif and the B₁R's extracellular loops [8] [9].
Downstream Signaling Pathways:Activation of B₂R by bradykinin (1-9) triggers robust Gαq/₁₁ coupling, leading to:
In contrast, signaling via B₁R (by Des-Arg⁹-bradykinin (2-9)) involves:
Table 3: Comparative Signaling Attributes of Bradykinin (1-9) vs. Bradykinin (2-9)/Des-Arg⁹-Bradykinin (2-9)
Attribute | Bradykinin (1-9) → B₂R Activation | Bradykinin (2-9) → B₁R Activation (via Des-Arg⁹ Metabolite) |
---|---|---|
Receptor Coupling | Gαq/₁₁ (primary), Gαi, Gα₁₂/₁₃ | Gαi/o, Gαq (sustained) |
Calcium Mobilization | Rapid, high-amplitude peak | Slower, prolonged plateau |
MAPK Activation | Transient ERK1/2, p38 | Sustained ERK1/2, JNK |
Transcriptional Effects | Moderate AP-1 activation | Strong NF-κB activation → cytokines, chemokines, B₁R upregulation |
Receptor Trafficking | Rapid β-arrestin-dependent internalization | Minimal internalization → persistent signaling |
Vascular Effects | Acute vasodilation, transient permeability | Chronic hyperpermeability, leukocyte adhesion |
Pain Signaling | Acute hyperalgesia via TRPV1 sensitization | Chronic mechanical allodynia |
Pathophysiological Implications:The divergent signaling cascades translate to distinct roles in disease:
Thus, bradykinin (2-9) and its metabolite Des-Arg⁹-bradykinin (2-9) represent critical nodes redirecting kinin signaling from transient homeostatic regulation toward chronic inflammation and tissue remodeling, underscoring their significance as therapeutic targets [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5